1-(2-Benzylpyrrolidin-1-yl)propan-1-one
Description
1-(2-Benzylpyrrolidin-1-yl)propan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a benzyl group at the 2-position and a propan-1-one moiety. The compound’s molecular formula is C₁₄H₁₇NO (molecular weight: 215.29 g/mol).
Properties
IUPAC Name |
1-(2-benzylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-14(16)15-10-6-9-13(15)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLUPQBTHTZBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrrolidine vs. Piperidine Derivatives
- Pyrrolidine’s smaller ring may favor tighter interactions in sterically constrained targets.
- Lipophilicity : The benzyl group on pyrrolidine in the target compound enhances lipophilicity (logP ~2.5 estimated), improving membrane permeability but possibly reducing aqueous solubility compared to piperidine analogs .
Substituent Position and Chirality
- Benzyloxy vs. Benzyl: In (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, the benzyloxy group on the propanone chain introduces an ether linkage, altering electronic properties and hydrogen-bonding capacity compared to the benzyl group on pyrrolidine in the target compound. The (S)-configuration further enables enantioselective interactions, critical in asymmetric synthesis .
Aromatic vs. Aliphatic Moieties
- Pyridinyl and Phenyl Groups : 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one incorporates aromatic pyridinyl and phenyl groups, which may enhance π-π stacking interactions in crystallographic packing or receptor binding, as evidenced by its stable crystal structure .
Key Research Findings
Synthetic Versatility : Propan-1-one derivatives are frequently synthesized via nucleophilic acyl substitution or microwave-assisted methods, as seen in thiazolidin-propan-1-one hybrids (e.g., ).
Biological Activity : Piperidine-containing analogs exhibit improved metabolic stability over pyrrolidine derivatives, a critical factor in drug development .
Chiral Specificity : The (S)-configured benzyloxy-pyrrolidine derivative highlights the role of stereochemistry in modulating biological activity and synthetic utility .
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